molecular formula C10H24BrN B080828 (1-Butyl)triethylammonium bromide CAS No. 13028-69-8

(1-Butyl)triethylammonium bromide

Cat. No. B080828
M. Wt: 238.21 g/mol
InChI Key: ZNFYPPCUDSCDPR-UHFFFAOYSA-M
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Patent
US04748286

Procedure details

105.5 g β-bromoethyl tribromobenzene (as above) (0.25 mol), 1 g triethylbutyl ammonium bromide (as 50% aq.solution) 50 g isopropyl alcohol and 1 g sodium nitrite were stirred at about 500 rpm. in a 1 liter three-necked flask at room temperature. 55.6 g 45% NaOH solution (0.625 mol) were added slowly such that the reaction exotherm gradually raised the temperature to 35° C. When necessary an ice-water bath was raised under the flask to control the temperature. After about 5 minutes of reaction, tribromostyrene started to precipitate from the solution. The stirring was continued for a total of 45 mins. At the end of this period the reaction mixture was filtered using a water vacuum pump. The solid remaining in the funnel was tribromostyrene. The filtered liquid consisted of three separate phases--an aqueous mixture of sodium bromide and hydroxide, an isopropanol phase and a small dark layer containing the heavies. The tribromostyrene was dissolved in n-hexane (approx 150 g), washed with dilute HCl and water and dried over calcium chloride. After filtering off the calcium chloride, the hexane was removed under vacuum at 40° C. until the first crystals appeared. The hexane solution was allowed to cool slowly to room temperature and then in an ice-water bath. The crystals were filtered off, and dried overnight in a vacuum oven at 40° C. 62 g 2,4,5-tribromostyrene were obtained (m.p=64° C.). In the mother liquor (hexane) were dissolved approx. 12 g of products consisting of a mixture of tribromo and tetrabromostyrenes. The isopropanol phase contained about 8 g of product mixtures including dibromostyrene.
Quantity
105.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
55.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[C:6]([Br:11])[C:5]=1Br.[OH-].[Na+].[Br:15]C(C1C=CC=CC=1)=C(Br)Br>[Br-].C([N+](CC)(CC)CCCC)C.N([O-])=O.[Na+].C(O)(C)C>[Br:15][C:9]1[CH:8]=[C:7]([Br:10])[C:6]([Br:11])=[CH:5][C:4]=1[CH:3]=[CH2:2] |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
105.5 g
Type
reactant
Smiles
BrCCC1=C(C(=C(C=C1)Br)Br)Br
Name
Quantity
1 g
Type
catalyst
Smiles
[Br-].C(C)[N+](CCCC)(CC)CC
Name
Quantity
1 g
Type
catalyst
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
55.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(=C(Br)Br)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
When necessary an ice-water bath was raised under the flask
CUSTOM
Type
CUSTOM
Details
to precipitate from the solution
CUSTOM
Type
CUSTOM
Details
was continued for a total of 45 mins
Duration
45 min
FILTRATION
Type
FILTRATION
Details
At the end of this period the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
separate phases
ADDITION
Type
ADDITION
Details
an aqueous mixture of sodium bromide and hydroxide
ADDITION
Type
ADDITION
Details
an isopropanol phase and a small dark layer containing the heavies
DISSOLUTION
Type
DISSOLUTION
Details
The tribromostyrene was dissolved in n-hexane (approx 150 g)
WASH
Type
WASH
Details
washed with dilute HCl and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium chloride
FILTRATION
Type
FILTRATION
Details
After filtering off the calcium chloride
CUSTOM
Type
CUSTOM
Details
the hexane was removed under vacuum at 40° C. until the first crystals
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly to room temperature
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven at 40° C
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C)C=C(C(=C1)Br)Br
Measurements
Type Value Analysis
AMOUNT: MASS 62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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